molecular formula C9H12N2O B8812468 N'-(4-Methylphenyl)acetohydrazide CAS No. 61700-79-6

N'-(4-Methylphenyl)acetohydrazide

Cat. No.: B8812468
CAS No.: 61700-79-6
M. Wt: 164.20 g/mol
InChI Key: CXXPSOUBODTKJI-UHFFFAOYSA-N
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Description

N'-(4-Methylphenyl)acetohydrazide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

N'-(4-Methylphenyl)acetohydrazide is often synthesized through condensation reactions involving acetohydrazide and appropriate aldehydes or ketones. This compound can serve as a precursor for various derivatives that exhibit enhanced biological activities. For instance, it can be reacted with different electrophiles to form hydrazone derivatives, which have been shown to possess significant pharmacological properties.

Table 1: Synthesis Pathways for this compound Derivatives

Reaction TypeReactantsProductsNotes
CondensationAcetohydrazide + AldehydeHydrazone derivativeEnhances biological activity
OxidationThis compoundN-Oxide metabolitesPotential for metabolic studies
ComplexationTransition metals + HydrazidesMetal complexesInvestigated for catalytic properties

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. For example, derivatives of acetohydrazides have shown promising results in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines, outperforming standard chemotherapeutic agents .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The compound's structure allows it to interact with microbial targets effectively.

  • Research Findings : Studies have shown that it exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent .

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and antimicrobial activities. Its derivatives are being explored for:

  • Anti-inflammatory Effects : Some studies suggest that certain modifications to the hydrazide structure may enhance anti-inflammatory properties.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Future Directions in Research

The ongoing research into this compound focuses on:

  • Development of Novel Derivatives : Exploring new synthetic routes to develop derivatives with improved efficacy and reduced side effects.
  • Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and effectiveness of promising candidates derived from this compound in humans.

Properties

CAS No.

61700-79-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-(4-methylphenyl)acetohydrazide

InChI

InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11-10-8(2)12/h3-6,11H,1-2H3,(H,10,12)

InChI Key

CXXPSOUBODTKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NNC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

104.8 g of 1-(4-methylphenyl)hydrazine hydrochloride are suspended in 525 ml of isopropyl acetate, a solution of 104.8 g of potassium carbonate in 300 ml of water is added and then the mixture is stirred until the solid has disappeared. 77.4 g of acetic anhydride are added while maintaining the temperature below 20° C. and then the mixture is left stirring at 20° C. A precipitate is observed to form, which precipitate disappears when the mixture is heated at approximately 55-60° C. The organic phase is washed twice with 200 ml of water and is then cooled at 0-5° C. overnight. The product formed is recovered by filtration and is then washed twice with 100 ml of MTBE.
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104.8 g
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104.8 g
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300 mL
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77.4 g
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525 mL
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solvent
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Synthesis routes and methods II

Procedure details

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